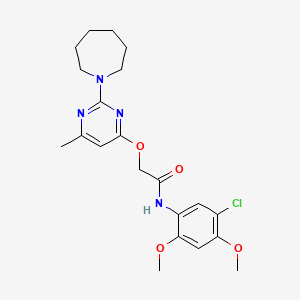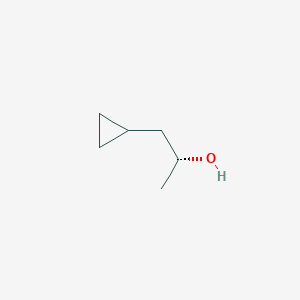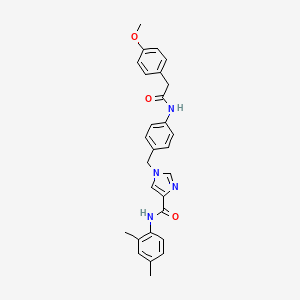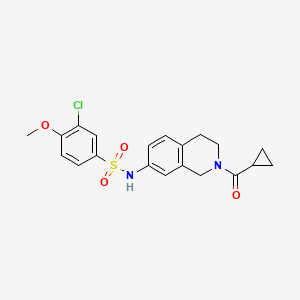![molecular formula C16H24ClN5O2 B2869196 2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide CAS No. 2411269-12-8](/img/structure/B2869196.png)
2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-40411813 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide involves the inhibition of various enzymes and ion channels in the body. It has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in the cell cycle and is often overexpressed in cancer cells. It has also been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may make it a promising therapeutic agent for the treatment of cancer. It has also been found to have antiviral activity, which may have implications for the treatment of viral infections. In addition, this compound has been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide in lab experiments include its potential therapeutic applications in the treatment of cancer and viral infections, as well as its potential use as a tool in neuroscience research. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide. One direction is to further study its potential therapeutic applications in the treatment of cancer and viral infections. Another direction is to study its potential use as a tool in neuroscience research, particularly in the modulation of ion channels in the brain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis for improved yield and purity.
Synthesis Methods
The synthesis of 2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide involves several steps. The first step involves the reaction of 6-morpholin-4-ylpyrimidin-4-amine with 3-chloropropanoic acid to form the corresponding amide. The amide is then reacted with piperidine to form the final product. The synthesis of this compound has been studied extensively, and various modifications have been made to improve the yield and purity of the product.
Scientific Research Applications
2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide has been studied for its potential applications in various fields of scientific research. It has been found to have antitumor activity and has been studied as a potential therapeutic agent for the treatment of cancer. It has also been studied for its antiviral activity and has shown promising results against various viruses, including HIV and HCV. In addition, this compound has been studied for its potential use as a tool in neuroscience research, as it has been found to modulate the activity of certain ion channels in the brain.
properties
IUPAC Name |
2-chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-12(17)16(23)20-13-3-2-4-22(10-13)15-9-14(18-11-19-15)21-5-7-24-8-6-21/h9,11-13H,2-8,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUVSGGNLSDIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C2=NC=NC(=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

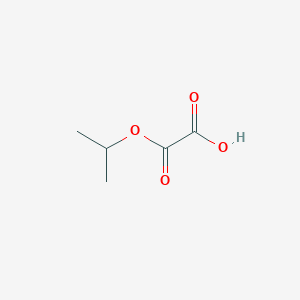
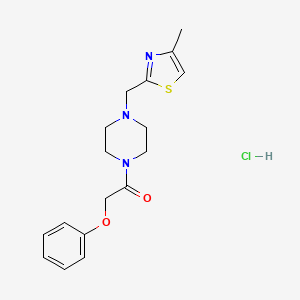


![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
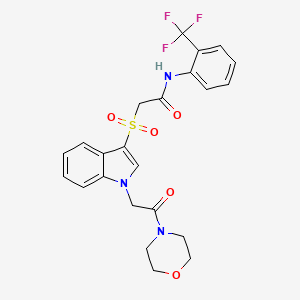
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)
